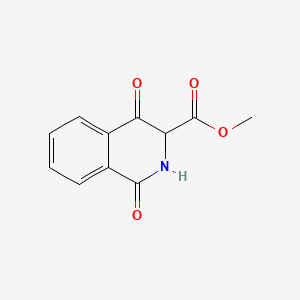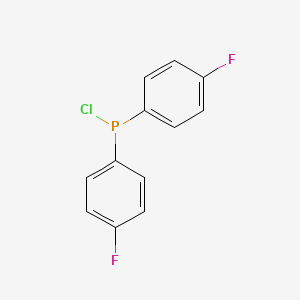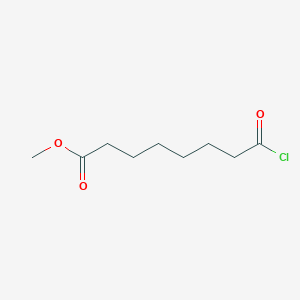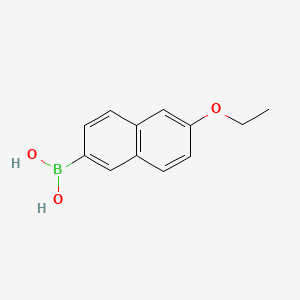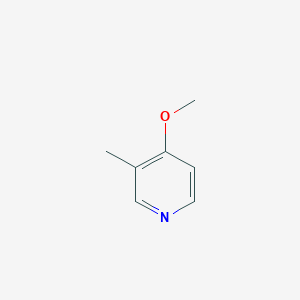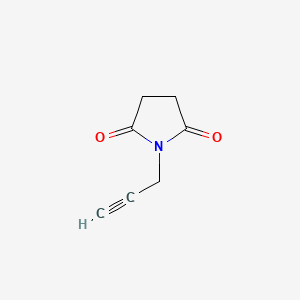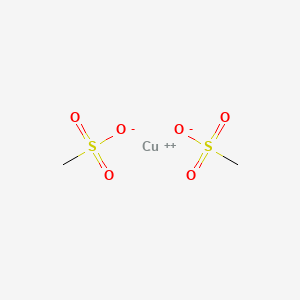
甲磺酸铜
描述
Copper Methanesulfonate, also known as copper (II) methanesulfonate, is a blue aqueous solution . It is well known for its chemical characteristics and is used in surface treatment for acid copper plating . The concentration is 500 grams/liter minimum i.e., 125 grams/liter of copper .
Synthesis Analysis
Copper Methanesulfonate can be synthesized using various methods. One method involves the reaction of concentrated hydrochloric acid and copper strips . Another method involves the use of methanesulfonic acid (MSA) in hydrometallurgy . MSA is a very strong acid and is very stable against chemical oxidation and reduction . It can be used in combination with hydrogen peroxide to yield strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .Molecular Structure Analysis
The molecular structure of Copper Methanesulfonate is Cu(CH3SO3)2 . It exists as a linear structure. The basic unit is a dimer formed through a copper–oxygen–sulfur bridge . Each part of the dimer consists of two copper atoms with a different coordination environment, which are both four-coordinated by one π-bonding and three sulfonic groups .Chemical Reactions Analysis
Copper Methanesulfonate is used as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols . Compared with conventional Lewis acids catalysts, it is easy to recover, and its activity and reusability are excellent .Physical And Chemical Properties Analysis
Copper Methanesulfonate is a blue aqueous solution . It is non-flammable .科学研究应用
Electroless Copper Deposition
Copper Methane Sulfonate is used as a source of metal ion in the bath for electroless copper deposition over Printed Circuit Boards (PCBs). It has excellent solubility compared to copper sulfate . The bath consists of Copper Methane Sulfonate, EDTA, formaldehyde, and NaOH to raise the pH . The bath was optimized for metal ion concentration and pH of the bath .
Enhancing Deposition Rate
The addition of certain additives like thiourea, cetrimide, and 2MBT in the electroless copper deposition bath containing Copper Methane Sulfonate can control the plating rate and improve the quality of the deposits . These additives also stabilize the bath and enhance the morphology of the deposit .
Metallization of Interconnect Technology
Copper Sulfonate solutions, including Copper Methane Sulfonate, show the ability to deposit copper in small diameter trenches and provide enhanced leveling properties than the sulfate-based electrolyte coatings . This makes it suitable for metallization in interconnect technology .
Biomaterial Applications
Sulfonated molecules, including Copper Methane Sulfonate, have found applications in the field of biomaterials . The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials . Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering .
Controlled Drug Delivery
Sulfonated molecules like Copper Methane Sulfonate have potential applications in controlled and directed drug delivery to the brain . This offers solutions to challenges posed by the impermeability of the blood-brain barrier .
Antibacterial Properties and Cellular Responses
Certain sulfonated molecules, potentially including Copper Methane Sulfonate, have shown antibacterial properties and stimulated favorable responses in cell behavior . This makes them suitable for applications in the medical and health sector .
作用机制
Target of Action
Copper Methane Sulfonate, a compound known for its chemical characteristics, is primarily used in surface treatment for acid copper plating . The primary targets of Copper Methane Sulfonate are the metal surfaces that require plating or coating . The compound interacts with these surfaces to facilitate the deposition of copper, thereby enhancing the properties of the treated surfaces .
Mode of Action
The mode of action of Copper Methane Sulfonate involves its interaction with its primary targets, the metal surfaces. The compound acts as an electrolyte, facilitating the electrodeposition of copper onto these surfaces . The structure of the alkyl group of methanesulfonate esters, which includes Copper Methane Sulfonate, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the deposition of copper, altering the properties of the metal surface .
Biochemical Pathways
Copper Methane Sulfonate affects the biochemical pathways involved in the oxidation of methane. Methane sulfonate esters, including Copper Methane Sulfonate, are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . This reaction is part of the pathway by which these cells oxidize methane to carbon dioxide .
Pharmacokinetics
It’s known that the compound is used in surface treatment processes, suggesting that it is primarily distributed on the surface of materials rather than being absorbed or metabolized by biological systems
Result of Action
The result of Copper Methane Sulfonate’s action is the deposition of copper onto metal surfaces . This deposition alters the properties of the treated surfaces, enhancing their performance in various applications . On a molecular level, the compound’s action involves the fission of alkyl-oxygen bonds in methanesulfonate esters .
Action Environment
The action of Copper Methane Sulfonate is influenced by environmental factors. For instance, the compound’s efficacy in depositing copper onto metal surfaces can be affected by the properties of the surfaces themselves
安全和危害
Copper Methanesulfonate is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
Copper Methanesulfonate has potential applications in various fields. It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . Copper Methanesulfonate is also used in the environmentally friendly electroless deposition bath .
属性
IUPAC Name |
copper;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVKCJAIJZTAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890882 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54253-62-2 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(II) methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of copper methanesulfonate?
A1: The molecular formula of copper methanesulfonate is Cu(CH3SO3)2. Its molecular weight is 251.71 g/mol.
Q2: What spectroscopic techniques are used to characterize copper methanesulfonate?
A2: Copper methanesulfonate has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA). [, ] FT-IR helps identify characteristic functional groups, while TGA provides information about thermal stability and the presence of water molecules. [, ]
Q3: How many water molecules are present in hydrated copper methanesulfonate?
A3: Hydrated copper methanesulfonate contains four molecules of crystallization water, confirmed through TGA studies. []
Q4: What is the primary application of copper methanesulfonate in organic synthesis?
A4: Copper methanesulfonate is widely recognized as an efficient Lewis acid catalyst for esterification reactions. [, , , , , , , , , ] It facilitates the formation of esters from carboxylic acids and alcohols.
Q5: How does copper methanesulfonate compare to other Lewis acid catalysts in esterification reactions?
A5: Studies have shown that copper methanesulfonate exhibits superior catalytic activity compared to traditional Lewis acids like copper sulfate, copper chloride, cupric nitrate, and copper acetate. [, , , , , ] This higher activity is attributed to the presence of the methanesulfonate anion. []
Q6: Can you provide examples of specific esters synthesized using copper methanesulfonate as a catalyst?
A6: Copper methanesulfonate has been successfully employed in synthesizing various esters, including isoamyl acetate, [] butyl acetate, [] benzyl butyrate, [] isoamyl butyrate, [] isoamyl propionate, [] butyrate, [] tri(2-ethylhexyl) citrate, [] n-butyl cinnamate, [] citral 1,2-propanediol acetal, [] and isopropyl chloroacetate. [, ]
Q7: Is copper methanesulfonate a reusable catalyst?
A7: Yes, one of the significant advantages of copper methanesulfonate is its reusability. [, , , , , , , ] It can be easily separated from the reaction mixture through simple phase-separation and reused multiple times without significant loss in catalytic activity.
Q8: How does water affect the catalytic activity of copper methanesulfonate?
A8: While copper methanesulfonate is water-tolerant, excessive water in the reaction medium can lead to its precipitation, potentially impacting its catalytic efficiency. [] Removing water during the reaction can help maintain its activity and facilitate separation.
Q9: Are there any studies exploring the synergistic effects of copper methanesulfonate with other compounds?
A9: Yes, research indicates that combining copper methanesulfonate with acetic acid creates a novel catalytic system with enhanced chemoselectivity in converting aldehydes to acylals. [, , , ] This synergistic effect is attributed to the “double activation” of Brønsted–Lewis acid catalysis on aldehydes. []
Q10: What materials are compatible with copper methanesulfonate?
A10: Copper methanesulfonate has demonstrated compatibility with various substrates and materials relevant to its applications. For instance, it has been successfully used in electroplating processes on conductive base materials like copper and silicon nitride. [, , , ] It has also been studied in the context of micro-bumps solder joints on small-sized copper substrates. []
Q11: Are there any specific applications of copper methanesulfonate in microelectronics?
A11: Yes, copper methanesulfonate shows promise in microelectronics, particularly in through-silicon via (TSV) technology. [, , ] Its use in bottom-up copper electroplating facilitates void-free filling of TSV vias, crucial for wafer-level MEMS vacuum packaging. [, ]
Q12: Has copper methanesulfonate been explored for applications beyond catalysis?
A12: Research on copper methanesulfonate extends beyond its catalytic applications. It has been investigated as a potential component in decorative copper-zinc alloy plating solutions. [] This suggests its potential utility in surface finishing and coating technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



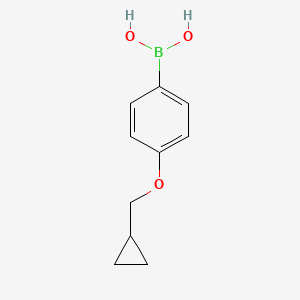
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
